1-Amino-2-naphthol hydrochloride

Description

Properties

IUPAC Name |

1-aminonaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKREBCFNLUULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883665 | |

| Record name | 2-Naphthalenol, 1-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 1-Amino-2-naphthol hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10037 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1198-27-2 | |

| Record name | 1-Amino-2-naphthol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenol, 1-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 1-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1-naphthylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINO-2-NAPHTHOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM2LZU54OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-Amino-2-naphthol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-naphthol hydrochloride (CAS No: 1198-27-2) is a naphthylamine derivative that serves as a critical intermediate in the synthesis of various organic compounds, including azo dyes and pharmacologically relevant molecules.[1] Its utility in research and development stems from the reactive amino and hydroxyl groups on the naphthalene (B1677914) core. This document provides a comprehensive overview of its key physicochemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its applications, particularly in the context of drug discovery and development. All quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate understanding.

Chemical and Physical Properties

This compound is typically a crystalline powder whose color can range from white or light yellow to lilac-grey.[1][2] It is known to be hygroscopic and sensitive to light, necessitating storage in a cool, dry, and inert atmosphere.[1][3] While stable under normal, controlled conditions, it is unstable in solution and can undergo oxidation; this decomposition can be largely mitigated by the addition of antioxidants like sodium bisulfite or stannous chloride.[2][4]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 1198-27-2 | [1][5] |

| Molecular Formula | C₁₀H₁₀ClNO | [1][5] |

| Molecular Weight | 195.65 g/mol | [1][6][7] |

| Appearance | White to light yellow or lilac to light grey crystalline powder | [1][2] |

| Melting Point | 250 °C (with decomposition) | [2] |

| Solubility | Soluble in water.[1] Slightly soluble in DMSO, Methanol, alcohol, and dilute HCl.[3][8] | |

| Stability | Hygroscopic; Light Sensitive; Unstable in solution (prone to oxidation).[1][3] | |

| Storage | Store in a refrigerator under an inert atmosphere.[1][3] |

Spectroscopic Profile

The structural identity of this compound is routinely confirmed using standard spectroscopic techniques. Infrared (IR) spectroscopy is used to identify key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the proton and carbon framework.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the O-H stretch of the phenol, the N-H stretches of the ammonium (B1175870) salt, C-H stretches of the aromatic ring, and C=C stretching vibrations of the naphthalene core.[7][9]

-

NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for this compound, allowing for the complete elucidation of its chemical structure.[10][11]

-

UV-Visible (UV-Vis) Spectroscopy: In one study involving the synthesis of the compound from an azo dye, the final product in ethanol (B145695) showed absorbance maxima (λmax) at 316 nm and 480 nm, indicating a conjugated system with n–π* electronic transitions.[12]

Experimental Protocols

The synthesis and purification of this compound are well-documented processes. The most common methods involve the chemical reduction of an azo dye or a nitroso-naphthol intermediate.

Experimental Protocol: Synthesis via Reduction of Orange II

This method utilizes the readily available azo dye, Orange II, and reduces it using a tin(II) chloride solution.

Materials:

-

Orange II (sodium;4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate)

-

Tin (Sn) metal or Tin(II) chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Dissolve 50 g of Orange II in 500 mL of boiling water in a suitable reaction vessel.[8]

-

Separately, prepare a reducing solution by dissolving 65 g of tin in 375 mL of concentrated HCl.[8] Alternatively, a solution of 20.0 g of Tin(II) chloride in 60 cm³ of concentrated HCl can be prepared and warmed until clear.[12]

-

Slowly add the tin chloride solution to the hot Orange II solution. The mixture will begin to decolorize as the azo bond is reduced.[8][12]

-

Reflux the mixture for approximately 30 minutes or until the decolorization is complete.[8][12]

-

Filter the hot solution quickly to remove any insoluble impurities.[8]

-

Allow the filtrate to cool in an ice bath. The this compound will precipitate as colorless needles or a slightly dark precipitate.[8][12]

-

Collect the crystals by vacuum filtration and wash them with small portions of 20% hydrochloric acid and then ether to remove residual impurities.[4]

-

Dry the product in air or in a desiccator, protected from light.[4][12]

Experimental Protocol: Purification by Recrystallization

Crude this compound can be purified to obtain a high-purity crystalline product. The process relies on the differential solubility of the compound in a solvent at different temperatures.[13]

Materials:

-

Crude this compound

-

Deionized Water

-

Tin(II) chloride (Stannous chloride) solution

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the crude product in a minimum volume of hot water containing a few drops of Tin(II) chloride solution and an equal weight of concentrated HCl.[2][12] The stannous chloride acts as an antioxidant to prevent the compound from degrading during heating.[4]

-

If the solution has color, it may be clarified by adding a small amount of decolorizing carbon and filtering the hot solution.[4]

-

Add approximately half the solution's volume of concentrated HCl to the hot, clear filtrate.[2]

-

Allow the solution to cool slowly, ideally in an ice bath, without disturbance.[4]

-

Colorless, needle-like crystals of pure this compound will form.[4]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[14]

Applications and Relevance in Drug Development

This compound is a versatile building block in organic synthesis. Its primary applications include:

-

Dye Synthesis: It is a key precursor for producing various azo dyes.[1]

-

Heterocyclic Chemistry: It undergoes condensation with other reagents to form photochromic spirooxazines.[2]

-

Pharmaceutical and Agrochemical Synthesis: The compound serves as an intermediate in the creation of more complex molecules for the pharmaceutical and agrochemical industries.[1]

While this compound itself is not typically the final active molecule, the broader class of aminoalkyl and amidoalkyl naphthols derived from it exhibits significant biological activities.[15] For drug development professionals, this class of compounds is of increasing interest due to its demonstrated potential as:

-

Antioxidants[16]

The structural motif of aminoalkyl naphthols makes them promising scaffolds for developing new therapeutic agents, especially against multidrug-resistant (MDR) pathogens.[15]

Visualized Workflows

To clarify the logical flow of synthesis and analysis, the following diagrams have been generated.

Caption: General Synthesis Workflow for 1-Amino-2-naphthol HCl.

Caption: Analytical Characterization Workflow.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 1198-27-2 [chemicalbook.com]

- 3. This compound CAS#: 1198-27-2 [amp.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C10H10ClNO | CID 518469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (CAS 1198-27-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound(1198-27-2) 13C NMR [m.chemicalbook.com]

- 11. 1-Amino-2-naphthol | C10H9NO | CID 14535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. View of Synthesis and Characterization of this compound and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

1-Amino-2-naphthol hydrochloride CAS number and molecular structure

An In-depth Technical Guide to 1-Amino-2-naphthol (B1212963) hydrochloride

This technical guide provides a comprehensive overview of 1-Amino-2-naphthol hydrochloride, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and a visual representation of its synthesis pathway.

Core Data Presentation

This compound is a versatile organic compound with established applications in chemical synthesis. Its fundamental properties are summarized below for easy reference.

| Property | Value |

| CAS Number | 1198-27-2[1][2][3] |

| Molecular Formula | C₁₀H₉NO·HCl[1] or C₁₀H₁₀ClNO[2][4] |

| Molecular Weight | 195.65 g/mol [1][5] |

| Appearance | Crystals, Lilac to light grey fluffy powder[6] |

| Melting Point | 250 °C (decomposes)[6] |

| Solubility | Slightly soluble in DMSO and Methanol[7] |

| SMILES String | Cl.Nc1c(O)ccc2ccccc12 |

| InChI Key | DEKREBCFNLUULC-UHFFFAOYSA-N[2] |

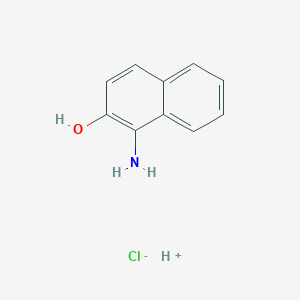

Molecular Structure

The molecular structure of this compound consists of a naphthalene (B1677914) core substituted with an amino group at the 1-position and a hydroxyl group at the 2-position, complexed with hydrogen chloride.

Experimental Protocols

The synthesis of this compound is well-documented, with several established methods. Below are detailed protocols for its preparation.

Synthesis via Reduction of an Azo Dye (Orange II)

This method involves the reduction of the azo dye Orange II using stannous chloride.

Materials:

-

Orange II (sodium;4-[(2E)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate)

-

Tin

-

Concentrated Hydrochloric Acid

-

Water

Procedure:

-

Dissolve 50 g of Orange II in 500 ml of boiling water.[8]

-

Separately, dissolve 65 g of tin in 375 ml of concentrated hydrochloric acid.[8]

-

Add the tin solution to the hot Orange II solution.[8]

-

Continue heating until the solution is decolorized, indicating the completion of the reduction.[8]

-

Filter the hot solution quickly.[8]

-

Allow the filtrate to cool. This compound will crystallize as colorless needles.[8]

-

Collect the crystals by filtration.[8]

Synthesis via Reduction of Nitroso-β-naphthol

An alternative route involves the reduction of nitroso-β-naphthol.

Materials:

-

Nitroso-β-naphthol

-

Sodium bisulfite

-

Sodium hydroxide (B78521)

-

Sulfuric acid

-

Water

Procedure:

-

Prepare a solution of sodium bisulfite and sodium hydroxide in water.[9]

-

Add nitroso-β-naphthol to this solution and stir until it is completely dissolved.[9]

-

Filter the solution to remove any tarry byproducts.[9]

-

Slowly add concentrated sulfuric acid to the filtrate while stirring vigorously.[9]

-

Protect the mixture from light and allow it to stand for the product to precipitate.[9]

-

Collect the precipitated 1-amino-2-naphthol-4-sulfonic acid.[9]

-

The hydrochloride salt can then be obtained by treatment with hydrochloric acid.[10]

Logical Relationship Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound from a precursor azo dye.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its primary applications include:

-

Dye Synthesis: It is a precursor for the production of various azo dyes.[2][11]

-

Photochromic Materials: It is used in the synthesis of photochromic spirooxazines.[6]

-

Pharmaceutical Research: The core structure of 1-amino-2-naphthol is found in compounds with potential biological activities. Derivatives such as 1-amidoalkyl-2-naphthols and 1-aminoalkyl-2-naphthols have been investigated for their antimicrobial properties.[12][13] These compounds are synthesized through multicomponent reactions involving a naphthol, an aldehyde, and an amine or amide.[12][13]

This guide provides foundational knowledge for the handling, synthesis, and application of this compound in a research and development setting.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C10H10ClNO | CID 518469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1198-27-2 [chemicalbook.com]

- 7. This compound CAS#: 1198-27-2 [amp.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. View of Synthesis and Characterization of this compound and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 12. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Navigating the Challenges of 1-Amino-2-naphthol Hydrochloride: A Technical Guide to Its Solubility and Stability

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. This technical guide provides an in-depth exploration of the solubility and stability of 1-Amino-2-naphthol hydrochloride, a compound known for its utility in synthesis as well as its inherent instability.

This document synthesizes available data on the solubility of this compound in various solvents and details its stability under different environmental conditions. Given the compound's sensitivity, this guide emphasizes proper handling and storage procedures to ensure its integrity for research and development applications. Experimental protocols for assessing its solubility and stability are also provided to aid in practical laboratory work.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature, likely due to its pronounced instability in solution. However, qualitative descriptions and observations from purification procedures provide valuable insights into its solubility characteristics. The compound is generally characterized by its limited solubility in many common solvents.

Table 1: Qualitative Solubility of this compound

| Solvent System | Solubility | Remarks |

| Water | Soluble, particularly in hot water.[1] | A purification method involves crystallization from a minimum volume of hot water containing stannous chloride and hydrochloric acid to prevent oxidation.[2][3] |

| Dilute Hydrochloric Acid | Slightly soluble.[4] | Used in washing the precipitated compound during synthesis.[5] |

| Ethanol | Slightly soluble.[4] | |

| Methanol | Slightly soluble.[2] | |

| Diethyl Ether | Insoluble. | Used as a wash solvent during purification to remove organic impurities.[5] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble.[2] |

Stability Characteristics

This compound is highly susceptible to degradation, a critical factor for its handling, storage, and application in synthetic processes. Its instability is primarily driven by oxidation, which is accelerated by exposure to air, light, and elevated temperatures.

Key Stability Considerations:

-

Atmospheric Oxidation: The compound readily oxidizes upon exposure to air, leading to a color change from a white or pale powder to purple or black.[5] This oxidative degradation is a significant challenge in maintaining the compound's purity.

-

Solution Instability: In solution, this compound decomposes rapidly.[5] This instability necessitates the use of freshly prepared solutions and the addition of antioxidants for any applications requiring the compound to be in a dissolved state for an extended period.

-

Thermal Degradation: The compound is known to degrade upon heating, turning black before reaching its melting point of approximately 250 °C (with decomposition).[2][6] This indicates that prolonged exposure to high temperatures should be avoided.

-

Light Sensitivity: While not extensively quantified, it is recommended to protect the compound from light to prevent potential photodegradation.[5]

Stabilization Strategies:

To mitigate the rapid degradation of this compound, the use of antioxidants is crucial.

-

Sodium Bisulfite: The addition of sodium bisulfite to solutions can largely prevent decomposition.[5]

-

Stannous Chloride: Stannous chloride, typically in the presence of hydrochloric acid, is effectively used as an antioxidant during purification and handling to prevent atmospheric oxidation.[2][5]

Storage Recommendations:

For optimal preservation of its quality, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a refrigerator, and protected from light.[1][2]

Experimental Protocols

The following sections outline generalized experimental protocols for determining the solubility and stability of this compound. These protocols are adapted from standard methodologies and incorporate specific handling considerations for this unstable compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method aims to determine the equilibrium solubility of this compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed flask. To minimize degradation, the solvent should be deoxygenated, and a small amount of a suitable antioxidant (e.g., stannous chloride for aqueous acidic solutions) should be added.

-

Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. Filtration should be performed quickly to minimize solvent evaporation and further degradation.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the concentration of the compound in the saturated solution and expressed in units such as mg/mL or g/100mL.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the degradation pathways and develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Expose solutions of this compound (in a suitable solvent with and without antioxidants) to various stress conditions, including:

-

Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH at room and elevated temperatures.

-

Oxidation: Treat with hydrogen peroxide solution.

-

Thermal Stress: Heat the solution at a specified temperature (e.g., 60°C).

-

Photostability: Expose the solution to UV and visible light.

-

-

Time Points: Collect samples at various time points throughout the stress testing.

-

Sample Preparation: Neutralize acidic or basic samples if necessary and dilute to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method capable of separating the intact this compound from its degradation products.

-

Data Evaluation: Determine the percentage of degradation and identify major degradation products by comparing the chromatograms of stressed samples to those of an unstressed control.

Conclusion

This compound is a valuable chemical intermediate whose practical application is intrinsically linked to a comprehensive understanding of its solubility and, most critically, its stability. While quantitative data on its solubility remains sparse, qualitative assessments provide a working framework for its use in various solvent systems. The pronounced instability of the compound, particularly its susceptibility to oxidation, necessitates stringent handling and storage protocols, including the use of antioxidants and an inert atmosphere. The experimental workflows provided in this guide offer a starting point for researchers to systematically evaluate the properties of this compound in their own laboratory settings. Acknowledging and managing the inherent instability of this compound is the key to its successful utilization in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 1198-27-2 [amp.chemicalbook.com]

- 3. View of Synthesis and Characterization of this compound and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Amino-2-naphthol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Amino-2-naphthol hydrochloride (CAS No: 1198-27-2), a key intermediate in the synthesis of various dyes and a compound of interest in medicinal chemistry. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with detailed experimental protocols.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. While efforts have been made to provide complete datasets, some specific values were not publicly available and are so noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the expected chemical shifts for the proton (¹H) and carbon-13 (¹³C) nuclei of this compound.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic Protons |

| Data not available | Data not available | Data not available | -NH₃⁺ Protons |

| Data not available | Data not available | Data not available | -OH Proton |

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| Data not available | C1-NH₃⁺ |

| Data not available | C2-OH |

| Data not available | Aromatic Carbons |

| Data not available | Quaternary Carbons |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amino, and aromatic moieties.

Characteristic IR Absorption Peaks

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 (broad) | O-H | Stretching |

| 3200-3000 (broad) | N-H | Stretching (from -NH₃⁺) |

| 3100-3000 | C-H (aromatic) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| ~1260 | C-O | Stretching |

| ~1350 | C-N | Stretching |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR). The data presented is a generalized representation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems.

UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Ethanol | 316, 480 | Data not available | π → π* |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical due to the presence of exchangeable protons (-OH, -NH₃⁺).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol).

-

Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1-1.0).

-

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Record the absorbance spectra of the sample solutions over a specific wavelength range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

A Technical Guide to the Synthesis of 1-Amino-2-naphthol Hydrochloride: Historical Perspectives and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical and modern synthesis methods for 1-Amino-2-naphthol hydrochloride, a crucial intermediate in the synthesis of various dyes and a compound of interest in chemical and pharmaceutical research. This document details key experimental protocols, presents quantitative data in a comparative format, and visualizes the core chemical transformations.

Introduction

1-Amino-2-naphthol and its hydrochloride salt are important chemical entities, historically significant in the dye industry and continuing to find applications in modern chemical synthesis. The stability of the hydrochloride salt makes it a more common form for storage and use compared to the free base, which is susceptible to oxidation. This guide explores the primary synthetic routes, focusing on the reduction of precursor compounds.

Historical Synthesis Methods

Early methods for the preparation of this compound were centered around the reduction of readily available naphthol derivatives. These methods, while foundational, often faced challenges with product purity and oxidation.[1]

The two principal historical routes start from β-naphthol and proceed through either a nitroso intermediate or an azo dye intermediate.[1]

-

Via Nitroso-β-naphthol: This method involves the nitrosation of β-naphthol, followed by reduction of the resulting 1-nitroso-2-naphthol. Various reducing agents have been employed, including alkaline hydrogen sulfide (B99878) or sodium hydrosulfite.[1] However, reduction in an acidic medium using stannous chloride proved more satisfactory in preventing oxidation during the conversion of the amine to its hydrochloride salt.[1]

-

Via Azo Compounds: A more practical and widely used historical method involves the reduction of azo dyes derived from β-naphthol, most notably Orange II.[1] Orange II is synthesized by coupling diazotized sulfanilic acid with β-naphthol. The subsequent reduction cleaves the azo linkage, yielding 1-Amino-2-naphthol and sulfanilic acid. Stannous chloride was a common reducing agent for this transformation.[1][2]

Modern Synthesis Approaches

Modern methods often refine the historical approaches, optimizing for yield, purity, and milder reaction conditions. The reduction of azo compounds remains a prevalent and efficient strategy. A contemporary example involves the synthesis and subsequent reduction of 1-(1-Phenylazo)-2-naphthol.[3] This method avoids the use of sulfanilic acid and demonstrates a streamlined process from aniline (B41778) to the final product.

Catalytic hydrogenation has also been explored as a reduction method for azo dyes, offering a cleaner alternative to metal-based reducing agents.[1]

Comparative Data of Synthesis Methods

The following tables summarize quantitative data from key synthesis protocols, allowing for easy comparison of different methodologies.

Table 1: Synthesis via Reduction of Orange II

| Parameter | Value | Reference |

| Starting Material | β-Naphthol | [1] |

| Key Intermediate | Orange II | [1] |

| Reducing Agent | Sodium Hydrosulfite | [1] |

| Overall Yield | 66-74% | [1] |

| Purity | Colorless needles after recrystallization | [1] |

| Scale (β-Naphthol) | 0.5 mole (72 g) | [1] |

Table 2: Synthesis via Reduction of 1-(1-Phenylazo)-2-naphthol

| Parameter | Value | Reference |

| Starting Material | Aniline and 2-Naphthol | [3] |

| Key Intermediate | 1-(1-Phenylazo)-2-naphthol | [3] |

| Reducing Agent | Stannous Chloride (SnCl₂) | [3] |

| Yield | 72.2% | [3] |

| Solvent | Methylated Spirit / Conc. HCl | [3] |

| Reaction Condition | Reflux | [3] |

Key Experimental Protocols

Protocol 1: Synthesis from β-Naphthol via Orange II Reduction

This protocol is adapted from the well-established procedure found in Organic Syntheses.[1]

Part A: Diazotization of Sulfanilic Acid

-

In a 2-liter beaker, dissolve 105 g (0.5 mole) of sulfanilic acid dihydrate in a solution of 27 g (0.25 mole) of sodium carbonate monohydrate in 600 cc of water by heating.

-

If the solution is colored, add 2 g of decolorizing carbon, boil for a few minutes, and filter.

-

To the filtrate, add a solution of 36 g (0.52 mole) of sodium nitrite (B80452) in 100 cc of water and cool the mixture to 15°C with ice.

-

Pour this solution into a beaker containing 225 cc of concentrated hydrochloric acid and 400 g of ice. A fine white precipitate of the diazonium salt will form.

Part B: Coupling to form Orange II

-

Dissolve 72 g (0.5 mole) of β-naphthol in a warm solution of 110 g (2.75 moles) of sodium hydroxide (B78521) in 600 cc of water in a 5-liter flask.

-

Cool the solution to about 5°C by adding 400 g of ice.

-

Add the suspension of the diazonium salt from Part A to the β-naphthol solution, stir well, and let it stand for one hour. The Orange II dye will separate as a paste.

Part C: Reduction to this compound

-

Warm the Orange II paste to 40-45°C and add 250 g (approximately 1.2 moles) of technical sodium hydrosulfite.

-

Stir the mixture and heat to 85-90°C for one hour.

-

Filter the hot mixture and cool the filtrate to 35-40°C in an ice bath.

-

Filter the claret-colored solution into 1.2 liters of concentrated hydrochloric acid. The this compound will precipitate immediately.

-

Allow the mixture to stand for at least two hours with occasional agitation.

-

Collect the product on a Büchner funnel, wash with 20% hydrochloric acid, and then with ether.

-

Dry the product in the air. The yield is 180–200 g (66–74% based on β-naphthol).

Protocol 2: Synthesis from 1-(1-Phenylazo)-2-naphthol Reduction

This protocol is based on a modern literature method.[3]

Part A: Synthesis of 1-(1-Phenylazo)-2-naphthol This guide focuses on the reduction step. The synthesis of the azo dye precursor involves standard diazotization of aniline and coupling with 2-naphthol.

Part B: Reduction to this compound

-

Dissolve 1-(1-Phenylazo)-2-naphthol (10.0 g) in methylated spirit (100 cm³) in a round bottom flask fitted with a reflux condenser.

-

Boil the mixture gently until most of the azo compound has dissolved.

-

Prepare a solution of stannous chloride (20.0 g) dissolved in concentrated HCl (60 cm³) by warming to get a clear solution.

-

Add the warm stannous chloride solution to the contents of the flask.

-

Reflux the mixture for 30 minutes, during which a slight dark precipitate will form.

-

Pour the mixture into a beaker and cool in an ice bath until crystals of this compound appear.

-

Filter the crystals and recrystallize from hot water containing a few drops of stannous chloride solution in concentrated HCl.

-

Dry the purified crystals in a desiccator.

Visualization of Synthesis Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

Caption: Reaction pathway for the synthesis via Orange II intermediate.

Caption: Reaction pathway for the synthesis via 1-(1-Phenylazo)-2-naphthol.

Caption: A generalized workflow for the reductive synthesis.

References

Core Focus: Antimicrobial and Antioxidant Potential of 1-Amino-2-naphthol Hydrochloride and Its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antimicrobial and antioxidant properties of 1-Amino-2-naphthol (B1212963) hydrochloride is limited in the current body of scientific literature. This guide synthesizes available information on closely related 1-amino-2-naphthol derivatives to provide insights into its potential biological activities and outlines the standard methodologies for their evaluation.

Introduction

Antimicrobial Properties of 1-Aminoalkyl-2-naphthol Derivatives

Recent studies have highlighted the significant antimicrobial potential of 1-aminoalkyl-2-naphthol derivatives against a broad spectrum of pathogens, including multidrug-resistant (MDR) strains. These compounds are typically synthesized via the Betti base reaction.[3][4]

Antibacterial Activity

Derivatives such as 1-(dimethylaminomethyl)naphthalen-2-ol and 1-(piperidin-1-ylmethyl)naphthalen-2-ol (B1203757) have demonstrated notable antibacterial effects. For instance, 1-(piperidin-1-ylmethyl)naphthalen-2-ol has shown potent activity against MDR Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) as low as 10 µg/mL.[3][4] The same compound was also effective against MDR Staphylococcus aureus with an MIC of 100 µg/mL, which is more potent than the comparator ciprofloxacin (B1669076) (MIC of 200 µg/mL).[3][4]

Table 1: Antibacterial Activity of 1-Aminoalkyl-2-naphthol Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10[3][4] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100[3][4] |

| Ciprofloxacin (Reference) | Staphylococcus aureus MDR | 200[3][4] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Bacillus pumilus 82 | 400[3] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Bacillus pumilis 82 | 400[3] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Bacillus subtilis ATCC 6633 | 400[3] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Bacillus subtilis ATCC 6633 | 200[3] |

| Both derivatives | Escherichia coli strains | 25[3] |

Antifungal Activity

The antifungal properties of these derivatives are also significant. 1-(dimethylaminomethyl)naphthalen-2-ol exhibited strong activity against Penicillium notatum and P. funiculosum, with an MIC of 400 µg/mL, outperforming the standard antifungal agent griseofulvin (B1672149) (MIC = 500 µg/mL).[3][4]

Table 2: Antifungal Activity of 1-Aminoalkyl-2-naphthol Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium notatum | 400[3][4] |

| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400[3][4] |

| Griseofulvin (Reference) | Penicillium funiculosum | 500[3][4] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Candida albicans ATCC 1023 | 400[3] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Aspergillus niger ATCC 6275 | 400[3] |

Proposed Mechanism of Antimicrobial Action

Molecular docking studies on 1-aminoalkyl-2-naphthol derivatives suggest that their antibacterial activity may stem from the inhibition of essential bacterial enzymes. Specifically, these compounds show a strong binding affinity to E. coli DNA gyrase, an enzyme critical for DNA replication and transcription.[3][4] For their antifungal action, the proposed target is lanosterol (B1674476) 14α-demethylase, an enzyme vital for maintaining the integrity of the fungal cell membrane.[3]

Caption: Proposed mechanisms of antimicrobial action for 1-aminoalkyl-2-naphthol derivatives.

Antioxidant Properties of Naphthol Derivatives

The antioxidant capacity of phenolic compounds, including naphthols, is well-documented and is primarily attributed to their ability to scavenge free radicals.[5] While direct experimental data for 1-Amino-2-naphthol hydrochloride is not available, the antioxidant potential of related naphthalenol compounds has been evaluated.

Radical Scavenging Activity

The antioxidant activity of naphthol derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The concentration of the antioxidant required to scavenge 50% of the DPPH radicals is reported as the IC50 value, with a lower IC50 indicating higher antioxidant activity.[5]

Structure-activity relationship studies suggest that alkyl substitution on the naphthol ring can enhance antioxidant activity. For instance, it is estimated that 1-butyl-2-naphthalenol would have an IC50 value of less than 100 µM, indicating a stronger radical scavenging activity compared to the parent 2-naphthol (B1666908) (IC50 = 100 µM).[5] This enhancement is attributed to the electron-donating nature of the alkyl group, which stabilizes the resulting phenoxyl radical.[5]

Table 3: DPPH Radical Scavenging Activity (IC50) of Selected Phenolic Compounds

| Compound | DPPH IC50 (µM) | Reference |

| 1-Butyl-2-Naphthalenol | Estimated < 100 | Based on SAR[5] |

| 1-Naphthol | 15.6 | [5] |

| 2-Naphthol | 100 | [5] |

| Butylated Hydroxytoluene (BHT) | 202.35 | [5] |

| Trolox | 3.77 | [5] |

| Gallic Acid | 2.6 - 13.2 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial and antioxidant properties of compounds like this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Amino-2-naphthol Hydrochloride in Dye Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-naphthol (B1212963) hydrochloride is a critical aromatic amine intermediate, indispensable in the synthesis of a wide array of dyes, particularly those within the azo and metal-complex classes. Its unique structure, featuring both an amino and a hydroxyl group on a naphthalene (B1677914) backbone, allows for versatile chemical modifications, leading to the production of dyes with diverse colors and desirable fastness properties. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 1-Amino-2-naphthol hydrochloride as a dye intermediate, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthesis of this compound

The most prevalent method for the industrial preparation of this compound involves the reduction of an azo dye, typically Orange II. This precursor is synthesized via the diazotization of sulfanilic acid and its subsequent coupling with 2-naphthol. The resulting azo dye is then cleaved, yielding the desired aminonaphthol derivative.

Alternatively, synthesis can be achieved through the reduction of 1-nitroso-2-naphthol (B91326). Both pathways are outlined below, with corresponding quantitative data presented in Table 1.

Table 1: Synthesis of this compound - Quantitative Data

| Precursor | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 1-(1-Phenylazo)-2-naphthol | Stannous chloride (SnCl₂) | Methylated spirit / Conc. HCl | Reflux | 30 minutes | 72.2 | [1] |

| Orange II | Sodium Hydrosulfite | Water / NaOH | 85-90 | 1 hour | 66-74 | [2] |

| 1-Nitroso-2-naphthol | Stannous chloride (SnCl₂) | Hydrochloric Acid | Not Specified | Not Specified | Good | [2] |

Experimental Protocols: Synthesis of this compound

Protocol 1: Reduction of 1-(1-Phenylazo)-2-naphthol[1]

-

Dissolution of Azo Dye : Dissolve 8.00 g of crude 1-(1-phenylazo)-2-naphthol in 60 cm³ of methylated spirit in a round bottom flask fitted with a reflux condenser.

-

Gentle Heating : Boil the mixture gently until the majority of the azo compound has dissolved.

-

Preparation of Reducing Agent : Separately, warm a solution of 20.0 g of stannous chloride in 60 cm³ of concentrated hydrochloric acid to obtain a clear solution.

-

Reduction : Add the stannous chloride solution to the flask containing the dissolved azo dye.

-

Reflux : Reflux the mixture for an additional 30 minutes. A slight dark-colored precipitate should form.

-

Crystallization : Pour the hot reaction mixture into a beaker and cool in an ice bath until crystals of this compound appear.

-

Filtration and Recrystallization : Filter the crystals and recrystallize from 2 cm³ of hot water containing two drops of a stannous chloride solution in an equal weight of concentrated HCl.

-

Drying : Dry the purified crystals in a desiccator for 3 days.

Protocol 2: Reduction of Orange II[2]

-

Preparation of Slurry : In a 7-liter crock, create a slurry of 400 g of commercial Orange II (sodium salt of p-sulfobenzeneazo-β-naphthol) in 2.5 liters of water and 250 cc of technical concentrated hydrochloric acid.

-

Heating and Stirring : Break up any large lumps and begin stirring while introducing steam to raise the temperature to 85–90°C within ten minutes.

-

Reaction : Maintain this temperature and continue stirring for one hour.

-

Filtration : Filter the hot mixture through a Büchner funnel.

-

Cooling and Precipitation : Cool the filtrate to 35–40°C in an ice bath. Filter the claret-colored solution into 1.2 liters of concentrated hydrochloric acid in an 8-liter bottle to precipitate the this compound.

-

Isolation and Washing : Allow the mixture to stand for at least two hours with occasional agitation. Collect the precipitate on a Büchner funnel and wash sequentially with three small portions of 20% hydrochloric acid and three 50-cc portions of ether.

-

Drying : Dry the product in the air on filter paper.

Role as a Dye Intermediate: Synthesis of Azo and Metal-Complex Dyes

This compound serves as a versatile coupling component in the synthesis of various dyes. Its amino group can be diazotized and then coupled with other aromatic compounds, or it can act as the nucleophile in a coupling reaction with a diazonium salt. The resulting azo dyes can be further chelated with metal salts to form metal-complex dyes, which often exhibit superior fastness properties.

A common derivative used in dye synthesis is 1-amino-2-naphthol-4-sulfonic acid, which enhances the water solubility of the final dye. The general workflow for the synthesis of an acid azo dye is depicted below.

Caption: General workflow for acid azo dye synthesis.

The core of the dye synthesis is the azo coupling reaction, an electrophilic aromatic substitution. The diazonium salt acts as the electrophile, attacking the electron-rich coupling component.

Caption: Mechanism of azo coupling reaction.

Experimental Protocols: Synthesis of Azo Dyes

Protocol 3: Synthesis of an Acid Azo Dye[3]

This protocol uses 1-amino-2-naphthol-4-sulfonic acid as the starting amine for diazotization.

-

Diazotization :

-

Dissolve 2.39 g (0.01 mol) of 1-amino-2-naphthol-4-sulfonic acid in 50 cm³ of distilled water containing 0.40 g of sodium hydroxide (B78521). Cool the solution in an ice bath.

-

Add a solution of 0.69 g (0.01 mol) of sodium nitrite (B80452) in 50 cm³ of distilled water dropwise over 30 minutes, maintaining the temperature at 0-5°C.

-

Add an equivalent amount of concentrated hydrochloric acid (0.0125 mol).

-

Continue stirring for another 30 minutes. Confirm the completion of diazotization with starch-iodide paper (should turn blue-black).

-

-

Preparation of Coupling Component :

-

Dissolve 1.73 g (0.01 mol) of 1-nitroso-2-naphthol in 50 cm³ of distilled water containing 0.40 g of sodium hydroxide in a beaker cooled in an ice bath.

-

-

Azo Coupling :

-

Add the freshly prepared diazonium salt solution dropwise to the coupling component solution over 30 minutes.

-

Stir the mixture for a further hour to yield the dye.

-

Table 2: Properties of Acid Dyes Derived from 1-Amino-2-naphthol-4-sulfonic Acid[3][4]

| Coupling Component | Dye Color | Yield (%) | Melting Point (°C) | λmax (Ethanol, nm) |

| 1-Nitroso-2-naphthol | Dark brown | 34.9 | 107-109 | 495 |

| 2-Nitroso-1-naphthol | Brown | 61.3 | 110-112 | 420 |

| 1-Naphthol | Brown | 75.3 | 102-104 | 450 |

| 2-Naphthol | Reddish brown | 81.9 | 100-101 | 485 |

| N,N-dimethyl aniline | Dark brown | 50.7 | 104-106 | 550 |

Application and Performance of Derived Dyes

The dyes synthesized from 1-Amino-2-naphthol intermediates are widely used on polyamide fibers like nylon, as well as on natural fibers such as wool and silk. The performance of these dyes is evaluated based on their fastness properties.

Dyeing Protocol for Nylon Fabric[4]

-

Prepare Dye Bath : Prepare a dye bath with 1.0% dye on weight of fabric, 20% Glauber's salt, and 2% formic acid, with a material-to-liquor ratio of 1:50.

-

pH Adjustment : Adjust the pH of the dye bath to between 3.0 and 4.5 using a 5% acetic acid solution.

-

Dyeing : Immerse the wetted nylon fabric in the dye bath and bring to a boil. Continue dyeing at the boil for 90 minutes with continuous stirring.

-

Rinsing and Drying : After dyeing, remove the fabric, rinse with cold water, and air dry.

Table 3: Fastness Properties of Synthesized Acid Dyes on Nylon Fabric[1][3]

Fastness is rated on a scale of 1 to 5, where 5 is excellent.

| Dye (Coupling Component) | Wash Fastness | Light Fastness | Rubbing Fastness |

| 1-(1-Phenylazo)-2-naphthol (on Cotton) | 5 | 5 | 5 |

| 1-(1-Phenylazo)-2-naphthol (on Silk) | 4 | 5 | 4 |

| 1-Nitroso-2-naphthol | 4 | 4 | 4-5 |

| 2-Nitroso-1-naphthol | 3-4 | 3-4 | 4 |

| 1-Naphthol | 4 | 4 | 4 |

| 2-Naphthol | 4-5 | 4 | 4 |

| N,N-dimethyl aniline | 3-4 | 3 | 3-4 |

The percentage exhaustion of these dyes on nylon fabric is highly dependent on the pH of the dye bath, with exhaustion generally increasing as the pH rises from 3.0 to 4.5.[3]

Conclusion

This compound and its derivatives are foundational intermediates in the synthesis of azo and metal-complex dyes. The synthetic routes to this intermediate are well-established, offering good yields. Its utility in subsequent diazotization and coupling reactions allows for the creation of a broad palette of colors with good to excellent fastness properties, particularly on polyamide and protein fibers. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of dye chemistry, materials science, and drug development, enabling the reproducible synthesis and application of these important colored compounds.

References

Methodological & Application

Application Notes: Determination of Phosphate Using 1-Amino-2-naphthol Hydrochloride

Introduction

The colorimetric determination of inorganic phosphate (B84403) is a fundamental analytical procedure in various scientific disciplines, including biomedical research, clinical diagnostics, and environmental analysis. One of the classic and most reliable methods is the Fiske-Subbarow method, which utilizes 1-amino-2-naphthol-4-sulfonic acid (ANSA), a derivative of 1-amino-2-naphthol (B1212963) hydrochloride, as the reducing agent.[1][2] This method is based on the reaction of phosphate with molybdate (B1676688) in an acidic medium to form a phosphomolybdate complex. This complex is then reduced by ANSA to produce a stable and intensely colored molybdenum blue complex, the absorbance of which is directly proportional to the phosphate concentration.[3]

Principle of the Method

The determination of phosphate by the Fiske-Subbarow method involves a two-step reaction:[4]

-

Formation of Phosphomolybdate: In the presence of an acid, inorganic phosphate reacts with ammonium (B1175870) molybdate to form a yellow phosphomolybdate complex.

-

Reduction to Molybdenum Blue: The phosphomolybdate complex is then reduced by a reducing agent, 1-amino-2-naphthol-4-sulfonic acid (ANSA), to form a stable, intensely blue-colored complex known as molybdenum blue.[5][6]

The intensity of the blue color is measured spectrophotometrically at a wavelength between 660 nm and 700 nm, and the phosphate concentration is determined by comparison with a standard curve.[3][5]

Applications

-

Clinical Chemistry: Measurement of inorganic phosphate levels in serum and urine for the diagnosis and monitoring of various conditions, including kidney disease, bone disorders, and parathyroid gland dysfunction.[7]

-

Biochemistry and Molecular Biology: Quantification of phosphate in enzyme assays (e.g., phosphatases), protein phosphorylation studies, and nucleic acid analysis.

-

Environmental Science: Determination of phosphate concentrations in water and soil samples to assess water quality and nutrient levels.

Quantitative Data Summary

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 660 - 700 nm | [3][5] |

| Typical Standard Curve Range | 0.01 - 0.5 mg/dL | [8] |

| Normal Adult Serum Phosphate | 2.5 - 4.5 mg/dL | [6] |

| Normal Infant Serum Phosphate | 4.5 - 8.0 mg/dL | [6] |

| Normal Child Serum Phosphate | 4.0 - 6.0 mg/dL | [6] |

Experimental Protocols

Protocol 1: Determination of Inorganic Phosphate in Serum (Fiske-Subbarow Method)

This protocol is adapted from the classical Fiske-Subbarow method for the determination of inorganic phosphate in serum samples.

Materials and Reagents

-

Trichloroacetic Acid (TCA), 10% (w/v)

-

Molybdate Reagent (2.5% Ammonium Molybdate in 5N H₂SO₄)

-

1-Amino-2-naphthol-4-sulfonic acid (ANSA) Reducing Agent

-

Standard Phosphate Solution (0.01 mg/mL)

-

Spectrophotometer

-

Centrifuge

-

Glass test tubes

-

Pipettes

Reagent Preparation

-

10% Trichloroacetic Acid (TCA): Dissolve 10 g of trichloroacetic acid in distilled water and make up the volume to 100 mL.

-

Molybdate Reagent: Dissolve 2.5 g of ammonium molybdate in 100 mL of 5N sulfuric acid. To prepare 5N H₂SO₄, carefully add 13.9 mL of concentrated H₂SO₄ to approximately 80 mL of distilled water, cool, and then dilute to 100 mL.

-

ANSA Reducing Agent:

-

Solution A: Dissolve 15 g of sodium bisulfite in 100 mL of distilled water.

-

Solution B: Dissolve 0.5 g of sodium sulfite (B76179) in 10 mL of distilled water.

-

Add 0.25 g of 1-amino-2-naphthol-4-sulfonic acid to 100 mL of Solution A. Then add 5 mL of Solution B and mix until dissolved. Store in a dark, airtight bottle. This solution is stable for approximately 4 weeks.

-

-

Standard Phosphate Solution (Stock): Dissolve 43.9 mg of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in distilled water and make up to 100 mL. This gives a concentration of 1 mg/mL of PO₄³⁻.

-

Working Standard Phosphate Solution (0.01 mg/mL): Dilute 1 mL of the stock standard phosphate solution to 100 mL with distilled water.

Procedure

-

Sample Preparation (Protein Precipitation):

-

Pipette 4.0 mL of 10% TCA into a centrifuge tube.

-

Add 1.0 mL of serum to the TCA, mix well, and allow to stand for 10 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to obtain a clear, protein-free supernatant.

-

-

Assay Setup:

-

Label three test tubes as Blank, Standard, and Test.

-

Blank: Add 2.0 mL of 10% TCA.

-

Standard: Add 2.0 mL of the working standard phosphate solution (0.01 mg/mL).

-

Test: Add 2.0 mL of the protein-free supernatant from the sample.

-

-

Color Development:

-

To all three tubes, add 1.0 mL of the Molybdate Reagent and mix well.

-

Add 0.4 mL of the ANSA Reducing Agent to each tube and mix immediately.

-

Incubate the tubes at room temperature for 15 minutes for color development.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 660 nm.

-

Zero the instrument using the Blank solution.

-

Measure the absorbance of the Standard and Test solutions.

-

Calculation

The concentration of inorganic phosphate in the serum sample is calculated using the following formula:

Phosphate (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard (mg/mL) x 100

Diagrams

Caption: Chemical reaction pathway for phosphate determination.

Caption: Experimental workflow for phosphate determination.

References

- 1. oxfordreference.com [oxfordreference.com]

- 2. labdepotinc.com [labdepotinc.com]

- 3. prezi.com [prezi.com]

- 4. researchgate.net [researchgate.net]

- 5. JaypeeDigital | Estimation of serum inorganic phosphate by Fiske-Subba Row method [jaypeedigital.com]

- 6. Estimation of inorganic phosphorus by fiske subbarow method | PPTX [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. epa.gov [epa.gov]

Protocol for Preparing 1-Amino-2-naphthol Hydrochloride Reagent for Silica Analysis

Application Notes

This document provides a detailed protocol for the preparation of a reducing agent solution containing 1-amino-2-naphthol-4-sulfonic acid, commonly used in the colorimetric determination of silica (B1680970). This reagent is a critical component in the silicomolybdate method, where it reduces the yellow silicomolybdic acid complex to a stable blue complex, the intensity of which is proportional to the silica concentration. While the user requested a protocol for 1-Amino-2-naphthol (B1212963) hydrochloride, the sulfonic acid derivative is more commonly utilized for this application and serves the same reductive purpose.[1][2] 1-Amino-2-naphthol hydrochloride is a related compound and can also be used as a reducing agent.[3]

The prepared reagent is suitable for use by researchers, scientists, and professionals in drug development and quality control for the quantitative analysis of silica in various samples. The stability of the reagent is enhanced by the presence of sodium bisulfite and sodium sulfite (B76179), which act as antioxidants.[4][5] The solution should be stored in a cool, dark place to maintain its efficacy.[5]

Safety Precautions: this compound and its derivatives are considered hazardous.[6][7] It is crucial to handle the chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[6][7][8] Avoid inhalation of dust and contact with skin and eyes.[6][8]

Quantitative Data Summary

The following table summarizes the typical quantities of components used in the preparation of the 1-amino-2-naphthol-4-sulfonic acid reducing solution for silica analysis.

| Component | Quantity | Role | Reference |

| 1-Amino-2-naphthol-4-sulfonic acid | 0.15 g - 1.5 g | Reducing Agent | [5][9] |

| Anhydrous Sodium Sulfite (Na₂SO₃) | 0.7 g - 7 g | Antioxidant | [5][9] |

| Sodium Bisulfite (NaHSO₃) | 9 g - 90 g | Antioxidant | [5][9] |

| Deionized Water | Up to 100 mL - 1 L | Solvent | [5][9] |

Experimental Protocol

This protocol details the preparation of the 1-amino-2-naphthol-4-sulfonic acid reducing solution.

Materials:

-

1-Amino-2-naphthol-4-sulfonic acid powder

-

Anhydrous sodium sulfite (Na₂SO₃)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Volumetric flasks (100 mL and 1000 mL)

-

Beakers

-

Stirring rod

-

Weighing scale

Procedure:

-

Preparation of Sodium Sulfite Solution:

-

In a beaker, dissolve 0.7 g of anhydrous sodium sulfite in 10 mL of deionized water.

-

-

Addition of 1-Amino-2-naphthol-4-sulfonic acid:

-

To the sodium sulfite solution, add 0.15 g of 1-amino-2-naphthol-4-sulfonic acid.

-

Stir until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid boiling.

-

-

Preparation of Sodium Bisulfite Solution:

-

In a separate larger beaker, dissolve 9 g of sodium bisulfite in 80 mL of deionized water.

-

-

Combining the Solutions:

-

Carefully add the solution from step 2 to the sodium bisulfite solution in step 3.

-

Stir the combined solution until it is homogeneous.

-

-

Final Dilution:

-

Transfer the final solution to a 100 mL volumetric flask.

-

Dilute to the mark with deionized water.

-

Mix the solution thoroughly by inverting the flask several times.

-

-

Storage:

-

Store the prepared reagent in a tightly sealed, dark bottle in a refrigerator. The solution is stable for approximately one month under these conditions.[5]

-

Visualizations

Diagram of the Reagent Preparation Workflow:

Caption: Workflow for preparing the 1-amino-2-naphthol reagent.

References

- 1. labdepotinc.com [labdepotinc.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cdc.gov [cdc.gov]

- 6. fishersci.com [fishersci.com]

- 7. 1-Amino-2-Naphthol-4-Sulfonic Acid Solution, For Silica, Certified, LabChem 125 mL | Buy Online | LabChem, Inc. | Fisher Scientific [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. CN115931757A - Reagent composition for measuring silicate, preparation method of reagent composition and method for measuring silicate - Google Patents [patents.google.com]

Application of 1-Amino-2-naphthol Hydrochloride in the Synthesis of Azo Dyes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-naphthol (B1212963) hydrochloride is a versatile aromatic compound with applications in the synthesis of various chemical structures. While it is frequently reported as a reduction product of azo dyes, its inherent primary aromatic amine and hydroxyl functionalities make it a potential candidate as a diazo component in the synthesis of novel azo dyes. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most diverse class of synthetic colorants.[1] Their applications span various industries, including textiles, printing, and pharmaceuticals, owing to their vibrant colors and straightforward synthesis.[1]

The synthesis of azo dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine.[1] This document provides a detailed overview of the role of 1-amino-2-naphthol hydrochloride in this context, along with generalized experimental protocols for its use in azo dye synthesis, based on established chemical principles for analogous compounds.

This compound as a Reduction Product of Azo Dyes

In many documented syntheses, this compound is the product of the reductive cleavage of an existing azo dye. For instance, the azo dye 1-(1-Phenylazo)-2-naphthol can be reduced, typically using a reducing agent like stannous chloride under acidic conditions, to yield this compound and aniline.[1]

Quantitative Data from Reductive Synthesis

The following table summarizes the key data from a representative synthesis where this compound is the product.

| Parameter | Value | Reference |

| Starting Material | 1-(1-Phenylazo)-2-naphthol | [1] |

| Reducing Agent | Stannous chloride (SnCl₂) in HCl | [1] |

| Product | This compound | [1] |

| Yield | 72.2% | [1] |

| UV-Vis (λmax in Ethanol) | 316 nm, 480 nm | [1] |

| Key FT-IR Peaks (cm⁻¹) | 2900 (O-H), 2800 (N-H), 1678 (C=C), 1250 (C-N), 1310 (C-O), 850 (C-Cl) | [1] |

Theoretical Application of this compound as a Diazo Component in Azo Dye Synthesis

While specific literature detailing the use of this compound as a primary amine for diazotization is scarce, a theoretical protocol can be constructed based on the well-established principles of azo dye synthesis from aminonaphthol derivatives.[2] The presence of both an amino and a hydroxyl group on the naphthalene (B1677914) ring offers interesting possibilities for creating complex and potentially bioactive azo dyes.

General Synthesis Pathway

The synthesis of an azo dye using this compound as the diazo component would follow the general two-step pathway of diazotization and azo coupling.

Caption: General reaction pathway for azo dye synthesis using this compound.

Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive. Diazonium salts can be explosive in a dry, solid state and should always be kept in a cold aqueous solution.

Protocol 1: Diazotization of this compound (Generalized Method)

This protocol outlines the conversion of this compound into its corresponding diazonium salt.

Materials:

-

This compound (0.01 mol)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Apparatus:

-

Beakers

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

Procedure:

-

Amine Solution Preparation: In a 250 mL beaker, create a suspension of this compound (0.01 mol) in a mixture of concentrated HCl (5 mL) and distilled water (20 mL).

-

Cooling: Cool the suspension to 0–5 °C in an ice-water bath with continuous stirring. It is crucial to maintain this low temperature to ensure the stability of the diazonium salt to be formed.

-

Nitrite Solution Preparation: In a separate beaker, dissolve a slight excess of sodium nitrite (0.011 mol) in 10 mL of cold distilled water.

-

Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride over a period of 10-15 minutes. The temperature of the reaction mixture must be maintained below 5 °C throughout the addition.

-

Completion Check: After the addition is complete, continue to stir the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete. The resulting solution, containing the diazonium salt, should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction with 2-Naphthol (B1666908) (Generalized Method)

This protocol describes the coupling of the freshly prepared diazonium salt with 2-naphthol to form a brightly colored azo dye.

Materials:

-

Freshly prepared diazonium salt solution from Protocol 1

-

2-Naphthol

-

Sodium Hydroxide (B78521) (NaOH)

-

Distilled Water

-

Ice

Apparatus:

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Coupling Component Solution: In a 400 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cooling: Cool this solution in an ice-water bath to 0–5 °C with constant stirring.

-

Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirred solution of 2-naphthol. The addition should be done portion-wise over 20-30 minutes, keeping the temperature below 5 °C. A colored precipitate of the azo dye should form.

-

pH Adjustment: During the addition, maintain the pH of the reaction mixture in the alkaline range (pH 8-10) to facilitate the coupling with the phenoxide ion. This can be achieved by adding more 10% NaOH solution if necessary.

-

Completion and Isolation: Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction is complete.

-

Filtration and Washing: Collect the precipitated dye by suction filtration using a Buchner funnel. Wash the crude product with a small amount of cold distilled water to remove any unreacted salts.

-

Drying and Purification: The crude dye can be air-dried or dried in a desiccator. For higher purity, recrystallization from a suitable solvent (e.g., ethanol (B145695) or an ethanol-water mixture) is recommended.

Expected Quantitative Data (Hypothetical)

The following table presents hypothetical quantitative data for azo dyes that could be synthesized from this compound, based on typical results for similar reactions. This data should be confirmed experimentally.

| Diazo Component | Coupling Component | Expected Dye Color | Hypothetical Yield (%) | Hypothetical λmax (nm) |

| Diazotized 1-Amino-2-naphthol | 2-Naphthol | Red-Brown | 75-85 | 480-520 |

| Diazotized 1-Amino-2-naphthol | Phenol | Orange-Red | 70-80 | 450-490 |

| Diazotized 1-Amino-2-naphthol | Aniline | Yellow-Orange | 65-75 | 420-460 |

| Diazotized 1-Amino-2-naphthol | N,N-Dimethylaniline | Deep Red | 80-90 | 500-540 |

Experimental Workflow Diagram

The overall experimental process can be visualized as a sequential workflow.

Caption: A generalized experimental workflow for the synthesis of azo dyes.

Conclusion

This compound serves as a valuable chemical intermediate. While its primary documented role is as a product from the reduction of azo dyes, its structure inherently allows for its use as a diazo component for the synthesis of new azo dyes. The provided generalized protocols, based on established principles for aminonaphthol derivatives, offer a foundational methodology for researchers to explore the synthesis of novel azo compounds from this precursor. Such explorations could lead to the development of new dyes with unique colors, improved fastness properties, and potential applications in drug development and materials science. Experimental validation is necessary to determine the specific reaction conditions, yields, and properties of the resulting dyes.

References

Application Notes and Protocols: 1-Amino-2-naphthol Hydrochloride in Anaerobic Dye Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utility of 1-Amino-2-naphthol hydrochloride as a versatile reagent in the study of anaerobic degradation of azo dyes. It serves as both a redox mediator to accelerate dye decolorization and as an analytical standard for the quantification of degradation byproducts.

Application 1: Redox Mediator for Enhanced Anaerobic Azo Dye Reduction